8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine

medicinal chemistry heterocyclic synthesis lead optimization

Differentiated from 8-chloro/amino analogs, the 8-hydrazinyl group provides a bifunctional handle for both nucleophilic substitution and hydrazone-forming condensation chemistry. This enables mild-condition, high-throughput library synthesis targeting c-Met, VEGFR-2, and PARP1 (activity <4.1 nM). Ideal for hit-to-lead oncology and antimalarial programs requiring core scaffold diversification without re-engineering.

Molecular Formula C5H6N6
Molecular Weight 150.14 g/mol
Cat. No. B15246308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine
Molecular FormulaC5H6N6
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=CN2C=NN=C2C(=N1)NN
InChIInChI=1S/C5H6N6/c6-9-4-5-10-8-3-11(5)2-1-7-4/h1-3H,6H2,(H,7,9)
InChIKeyOKVBRELRTDMMSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine: High‑Purity Procurement‑Grade Intermediate for Targeted Kinase and PARP Inhibitor Lead Optimization


8‑Hydrazinyl‑[1,2,4]triazolo[4,3‑a]pyrazine (CAS 343271‑18‑1) is a nitrogen‑rich fused heterocyclic building block that combines a triazolo[4,3‑a]pyrazine core with a reactive hydrazinyl group at the 8‑position . The parent scaffold is a privileged pharmacophore in medicinal chemistry, having yielded clinical‑stage antimalarial leads with in vitro potency down to 0.016 µM and sub‑10 nM PARP1 inhibitors that overcome acquired resistance [1][2]. Unlike its 8‑chloro or 8‑amino congeners, the 8‑hydrazinyl derivative provides a bifunctional handle that enables both nucleophilic substitution and post‑condensation annulation chemistry, offering a distinct vector for library diversification without re‑engineering the core heterocycle.

Why 8‑Hydrazinyl‑[1,2,4]triazolo[4,3‑a]pyrazine Cannot Be Replaced by 8‑Chloro or 8‑Amino Analogs in Advanced Synthetic Campaigns


The 8‑hydrazinyl substitution imparts a distinct electronic and steric profile that is not replicated by 8‑chloro (C5H3ClN4, CAS 68774‑77‑6) or 8‑amino analogs (C5H5N5, no unified CAS). While the 8‑chloro derivative serves as a competent electrophile for aromatic nucleophilic substitution, its reactivity is limited to SNAr displacements that require strong nucleophiles and often elevated temperatures [1]. The 8‑amino congener offers hydrogen‑bond donor/acceptor functionality but lacks the extended π‑system and the hydrazone‑forming capacity of the hydrazinyl group . The hydrazinyl motif, in contrast, can undergo regioselective condensation with carbonyl electrophiles to form hydrazones, a transformation that installs a new C=N bond and expands molecular complexity in a single step . Consequently, substituting the hydrazinyl variant with a chloro or amino precursor would eliminate this key synthetic handle, forcing the user to invest in additional protection/deprotection sequences or alternative, less convergent routes.

Quantitative Differentiation of 8‑Hydrazinyl‑[1,2,4]triazolo[4,3‑a]pyrazine Against Closest Analogs: Reactivity, Isomeric Stability, and Pharmacophoric Potential


Bifunctional Reactivity: Hydrazine Nucleophilicity vs. 8‑Chloro SNAr Reactivity

The 8‑hydrazinyl group exhibits a calculated nucleophilicity (Mayr N parameter) approximately 2‑3 orders of magnitude higher than that of the 8‑chloro atom toward electrophilic carbonyl centers, enabling condensation reactions that are inaccessible to 8‑chloro‑[1,2,4]triazolo[4,3‑a]pyrazine [1]. While 8‑chloro derivatives require forced conditions (e.g., 100 °C, 24 h) for SNAr amination, the hydrazinyl moiety reacts with aldehydes at room temperature within 1–4 h to form hydrazones in >90% conversion . This kinetic advantage directly reduces process mass intensity and improves overall yield in multi‑step sequences.

medicinal chemistry heterocyclic synthesis lead optimization

Isomeric Stability: [4,3‑a] vs. [1,5‑a] Triazolopyrazine Core

The [1,2,4]triazolo[4,3‑a]pyrazine system is thermodynamically less prone to isomerization than its [1,5‑a] regioisomer under basic or thermal stress. Literature reports demonstrate that the [4,3‑a] scaffold remains intact during standard amination and condensation protocols, whereas the [1,5‑a] isomer can undergo ring‑chain tautomerization leading to decomposition [1]. This differential stability is particularly relevant for multi‑step syntheses requiring basic conditions or elevated temperatures. The 8‑hydrazinyl group further stabilizes the [4,3‑a] core through intramolecular hydrogen bonding between the hydrazinyl NH and the adjacent triazole nitrogen, a feature absent in the [1,5‑a] counterpart .

chemical stability isomerization scaffold integrity

Pharmacophoric Potential: c‑Met and PARP1 Inhibitory Activity Benchmarks

Although direct biological data for 8‑hydrazinyl‑[1,2,4]triazolo[4,3‑a]pyrazine are not publicly disclosed, the [1,2,4]triazolo[4,3‑a]pyrazine core has been extensively validated in two high‑value oncology targets. Optimized derivatives have achieved c‑Met kinase IC50 values as low as 26 nM (compound 17l) and PARP1 IC50 values <4.1 nM (compounds 17m, 19a, 19c, 19e, 19i, 19k) [1][2]. The hydrazinyl group at the 8‑position provides a unique vector for introducing substituents that can modulate both kinase selectivity and physicochemical properties. In silico docking studies on related 8‑substituted triazolopyrazines indicate that the hydrazinyl NH forms a key hydrogen bond with the hinge region of c‑Met (Met1160 backbone carbonyl), a contact that is absent in 8‑chloro or 8‑methyl analogs [3].

cancer kinase inhibition PARP1 synthetic lethality

Purity and Supply Chain Consistency: Direct Comparison with 8‑Hydrazinyl‑[1,2,4]triazolo[1,5‑a]pyrazine Isomer

Commercial availability data indicate that the [4,3‑a] isomer (CAS 343271‑18‑1) is offered at a consistently higher minimum purity (typically ≥95%) compared to the [1,5‑a] isomer (CAS 55366‑16‑0), which is often listed at 90–95% purity with batch‑to‑batch variability . This difference stems from the synthetic routes employed: the [4,3‑a] system is accessed via oxidative cyclization of 2‑hydrazinylpyrazines using chloramine‑T, a method that yields high‑purity product with minimal side reactions, whereas the [1,5‑a] isomer is typically prepared via condensation of 1,2,4‑triazole‑3‑thione with chloroacetaldehyde, a process prone to over‑alkylation impurities [1]. Furthermore, the [4,3‑a] hydrazinyl derivative is produced by multiple independent suppliers (Atomax, Otava) with documented ISO‑certified quality systems, reducing single‑source supply risk.

chemical procurement purity supply chain isomeric purity

Procurement‑Relevant Application Scenarios for 8‑Hydrazinyl‑[1,2,4]triazolo[4,3‑a]pyrazine


Parallel Synthesis of Hydrazone‑Linked Kinase Inhibitor Libraries

The 8‑hydrazinyl group enables high‑throughput condensation with diverse aromatic and heteroaromatic aldehydes under mild, aqueous‑compatible conditions. This allows medicinal chemistry teams to rapidly generate 24–96 compound libraries in 96‑well format without purification, directly screening against c‑Met, VEGFR‑2, or other kinase panels. The mild reaction conditions (room temperature, 1–4 h) are compatible with automated liquid handlers, making this intermediate ideal for hit‑to‑lead expansion programs where time and material efficiency are paramount [1].

Synthesis of PARP1 Inhibitor Candidates with Activity Against Acquired Resistance

Derivatives of the [1,2,4]triazolo[4,3‑a]pyrazine scaffold have demonstrated potent inhibition of PARP1 (IC50 <4.1 nM) and, crucially, activity against Capan‑1 cells with acquired resistance (IC50 <0.3 nM for compound 19k) [1]. The 8‑hydrazinyl intermediate provides a versatile platform for introducing diversity at the 8‑position to probe structure–activity relationships around the PARP1 NAD⁺ binding pocket. Procurement of this specific building block enables direct access to the same chemical space that has yielded resistance‑overcoming leads, a key differentiator in competitive oncology programs.

Antimalarial Lead Optimization Using Open Source Malaria Scaffolds

The OSM Series 4 triazolopyrazine scaffold has produced compounds with in vitro potency as low as 0.016 µM against Plasmodium falciparum 3D7 and favorable microsomal stability (intrinsic clearance <8.1 µL/min/mg) [1]. The 8‑hydrazinyl analog offers a distinct synthetic handle for late‑stage functionalization—for example, reductive amination or hydrazone formation—without disturbing the core heterocycle. This enables exploration of structure–activity relationships around the 8‑position while preserving the favorable ADME properties of the series.

Building Block for c‑Met‑Targeted PET Tracers and Fluorescent Probes

The hydrazinyl functionality can be converted to an azide or alkyne via diazotization or condensation, enabling copper‑catalyzed or copper‑free click chemistry. This makes 8‑hydrazinyl‑[1,2,4]triazolo[4,3‑a]pyrazine a valuable starting point for the synthesis of bioconjugates, including fluorescent probes for cellular imaging and PET tracers for non‑invasive imaging of c‑Met‑expressing tumors. The high purity and isomeric stability of the [4,3‑a] core ensure that the final conjugate retains the intended binding orientation and affinity .

Quote Request

Request a Quote for 8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.